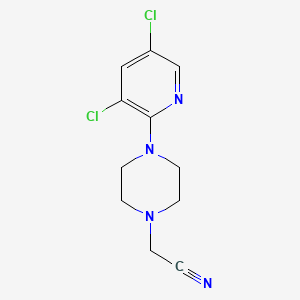
2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dichloropyridin-2-yl group and an acetonitrile group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions and purification techniques . The process typically includes steps such as extraction, filtration, and distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, influencing biological processes such as neurotransmission or enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(Piperazin-2-yl)acetonitrile dihydrochloride
- 2-[2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol
Uniqueness
2-(4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl)acetonitrile is unique due to the presence of the 3,5-dichloropyridin-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall biological activity compared to other piperazine derivatives.
Properties
Molecular Formula |
C11H12Cl2N4 |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C11H12Cl2N4/c12-9-7-10(13)11(15-8-9)17-5-3-16(2-1-14)4-6-17/h7-8H,2-6H2 |
InChI Key |
POIHOQMWCIJOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC#N)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















